

NRX-0492: A Technical Guide to a Novel BTK Degradator

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Compound of Interest

Compound Name: NRX-0492

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This document provides a comprehensive technical overview of **NRX-0492**, a potent and selective Bruton's tyrosine kinase (BTK) degrader. **NRX-0492** represents a promising therapeutic strategy for B-cell malignancies, including chronic lymphocytic leukemia (CLL), particularly in the context of resistance to conventional BTK inhibitors.

Core Mechanism of Action

NRX-0492 is a heterobifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC). Its structure consists of a "hook" moiety that non-covalently binds to BTK and a "harness" that recruits the E3 ubiquitin ligase cereblon (CRBN).^{[1][2][3]} This dual binding induces the formation of a ternary complex between BTK, **NRX-0492**, and the CRBN E3 ligase complex.^[3] The close proximity facilitated by **NRX-0492** allows for the poly-ubiquitination of BTK, marking it for degradation by the proteasome.^{[1][3]} This catalytic mechanism allows a single molecule of **NRX-0492** to mediate the degradation of multiple BTK protein molecules.^[3]

Notably, **NRX-0492** is effective against both wild-type (WT) BTK and the C481S mutant, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.^{[1][4]} Its non-covalent binding mode circumvents the resistance mechanism of the C481S mutation.^[1]

Furthermore, **NRX-0492**, along with the clinical candidate NX-2127 which it represents pharmacologically, also induces the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are neosubstrates of the cereblon E3 ligase complex.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **NRX-0492** from preclinical studies.

Table 1: Binding Affinity of **NRX-0492**

Target	IC50 (nM)
Wild-Type BTK	1.2[5]
C481S Mutant BTK	2.7[5]
T474I Mutant BTK	1.2[5]

Table 2: In Vitro Degradation Efficacy of **NRX-0492**

Cell Line / Cell Type	Target	DC50	DC90
TMD8 cells	Wild-Type BTK	0.1 nM[1][3]	0.3 nM[1]
TMD8 cells	C481S Mutant BTK	0.2 nM[1][3]	0.5 nM[1]
Primary CLL cells	Wild-Type & C481 Mutant BTK	≤0.2 nM[1][4][5][6]	≤0.5 nM[1][4][5][6]

Table 3: Pharmacodynamic Properties of **NRX-0492**

Parameter	Observation
Onset of Action	Rapid, with a mean half-life of BTK protein of 2.7 hours in CLL cells treated with 0.2 nM NRX-0492.[7]
Sustained Effect	BTK degradation is sustained for at least 24 hours after drug washout, with minimal recovery by 96 hours.[1][4]
Efficacy Across Risk Groups	Equally effective in high-risk (deletion 17p) and standard-risk (deletion 13q only) CLL subtypes. [1][4][6]

Experimental Protocols

BTK Fluorescence Resonance Energy Transfer (FRET) Competition Assay

This assay was utilized to determine the binding affinity of **NRX-0492** to BTK.

- Materials: Biotinylated full-length BTK (wild-type or mutant), terbium-conjugated streptavidin, and a fluorescently labeled tracer.
- Procedure:
 - Dose titrations of **NRX-0492** were incubated in a 20 µL reaction volume.
 - 1 nM of biotinylated BTK (WT or mutant) was pre-incubated with 3 nM of terbium-conjugated streptavidin.
 - The BTK-streptavidin complex was then incubated with the dose titration of **NRX-0492**.
 - A fluorescently labeled tracer that binds to BTK was added to the reaction.
 - The FRET signal, which is proportional to the amount of tracer bound to BTK, was measured.
 - The IC50 values were calculated based on the displacement of the tracer by **NRX-0492**. [1]

In Vitro BTK Degradation Assay (Western Blot)

This method was used to quantify the degradation of BTK in cell lines.

- Cell Line: TMD8 cells expressing either wild-type or C481S mutant BTK.
- Procedure:
 - Cells were treated with increasing concentrations of **NRX-0492** for 4 hours.
 - Following treatment, cells were lysed, and protein concentrations were determined.
 - Equal amounts of protein from each sample were separated by SDS-PAGE.
 - Proteins were transferred to a membrane and probed with antibodies specific for BTK and a loading control (e.g., GAPDH or actin).
 - The intensity of the protein bands was quantified to determine the extent of BTK degradation relative to the control.^[1]

Homologous Time–Resolved Fluorescence (HTRF) for BTK Quantification

This assay was employed to assess the mechanism of BTK degradation.

- Cell Line: TMD8 cells.
- Procedure:
 - To confirm the role of the proteasome and E3 ligase, cells were pretreated for 1 hour with the proteasome inhibitor MG132 or the Neddylation activating enzyme inhibitor MLN4924.
 - Cells were then treated with **NRX-0492** for 4 hours.
 - BTK levels were assessed using a total-BTK HTRF assay kit.
 - The HTRF signal, which is proportional to the amount of BTK, was measured to determine the impact of the inhibitors on **NRX-0492**-mediated degradation.^{[1][4]}

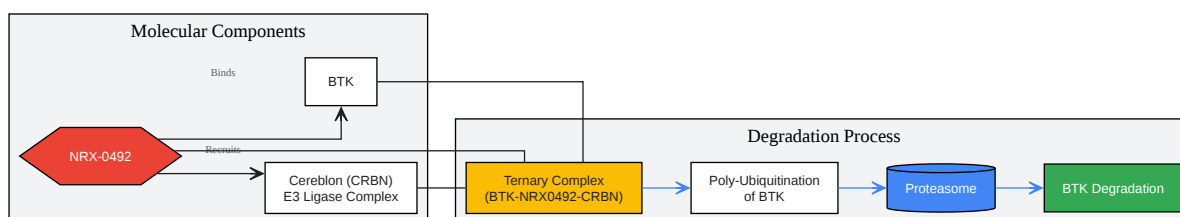
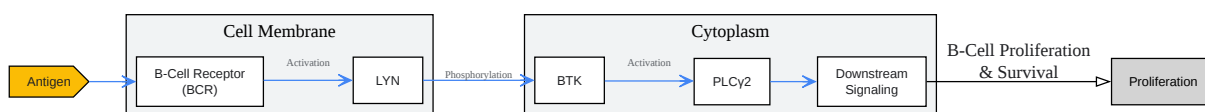
Patient-Derived Xenograft (PDX) Model

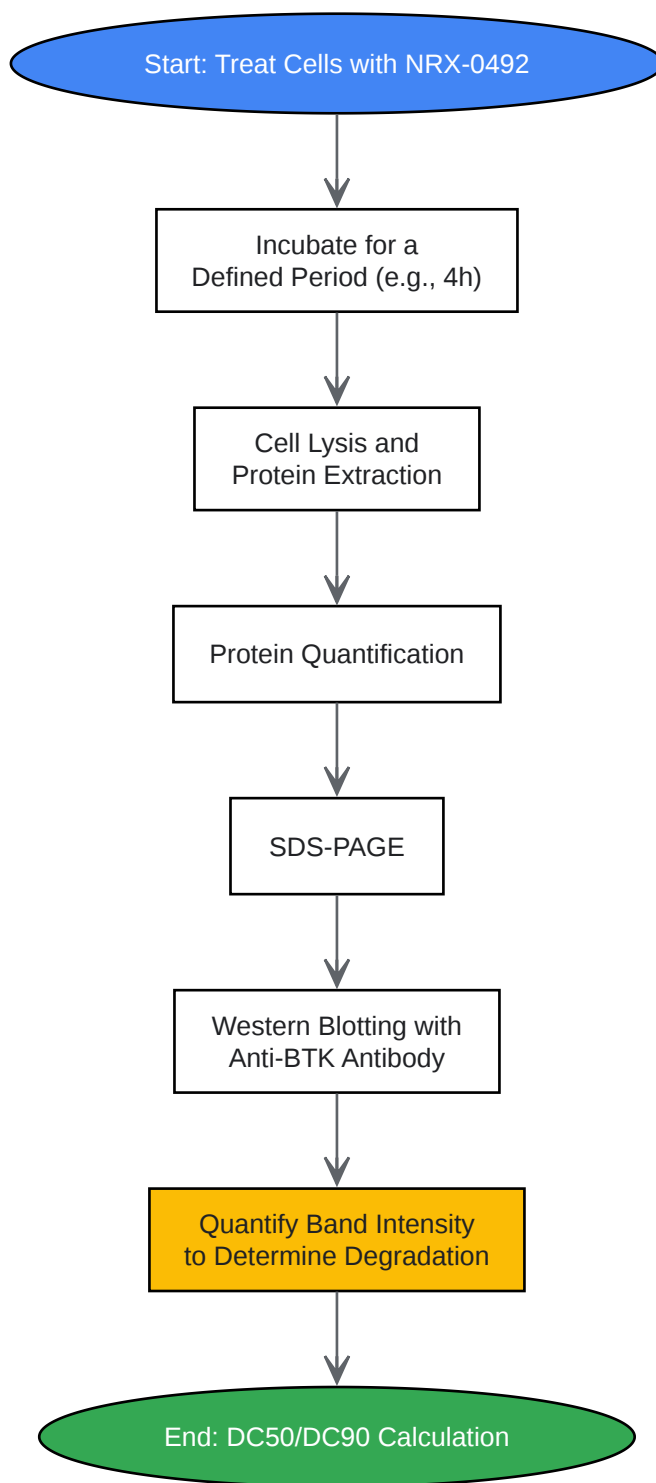
This in vivo model was used to evaluate the efficacy of orally administered **NRX-0492**.

- Model: Immunocompromised mice were engrafted with peripheral blood mononuclear cells (PBMCs) from patients with CLL.
- Procedure:
 - Once CLL cell engraftment was confirmed, mice were treated with orally administered **NRX-0492**.
 - BTK degradation in CLL cells from the blood and spleen was assessed at various time points.
 - The effect of **NRX-0492** on CLL cell activation and proliferation in the blood and spleen was also evaluated.^{[1][8]}

Visualizations

Signaling Pathways and Experimental Workflows





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